N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-(trifluoromethyl)benzamide
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Description
“N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C17H18N6O . It has a molecular weight of 322.4 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a High Throughput Screening (HTS) campaign was initiated to identify novel reversible P2Y12 antagonists . Starting from a hit with low micromolar binding activity, the optimization process led to the identification of a preclinical candidate .Molecular Structure Analysis
The compound has a complex structure that includes a pyrazole ring and a pyridazine ring, both of which are nitrogen-containing heterocycles . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .Chemical Reactions Analysis
The compound is likely involved in reactions related to its role as a P2Y12 antagonist . P2Y12 is a receptor that plays a crucial role in platelet aggregation, and antagonists of this receptor are of significant interest for their potential as antiplatelet agents .Physical and Chemical Properties Analysis
The compound has several computed properties, including a topological polar surface area of 84.7 Ų and a complexity of 399 . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors .Mechanism of Action
Properties
IUPAC Name |
N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N6O/c22-21(23,24)15-4-2-14(3-5-15)20(31)27-17-8-6-16(7-9-17)26-18-10-11-19(29-28-18)30-13-1-12-25-30/h1-13H,(H,26,28)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSLTMPZGYAHBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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